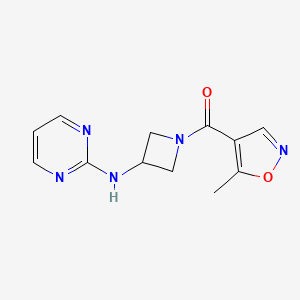
(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidin-2-yl group and a 6-methylpyridin-2-yl group.
Molecular Structure Analysis
The structure of this compound would be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment . This opens up a wide range of possibilities for creating new compounds with potentially unique properties.
Biological Activity
Preliminary biological screening of the synthesized compounds revealed a pronounced plant growth stimulating effect at a level of 65–87% relative to heteroauxin . This suggests potential applications in agriculture, particularly in the development of new plant growth stimulants.
Pain Management
Related compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . While more research is needed, this suggests potential applications in the development of new pain management therapies.
Chemical Research
The compound can be used in chemical research, particularly in the study of structure-activity relationships (SAR). Understanding these relationships can help scientists design more effective drugs and other active compounds .
Pharmaceutical Industry
Given its potential biological activity and role in pain management, the compound could have applications in the pharmaceutical industry. It could be used in the development of new drugs or therapies .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . These interactions may lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively . These properties could influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities . These effects are likely the result of the compound’s interactions with its targets and its influence on cellular processes .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels could affect the compound’s stability or its interactions with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and therapeutic efficacy .
Propiedades
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-4-2-5-13(18-11)21-12-6-9-19(10-12)15(20)14-16-7-3-8-17-14/h2-5,7-8,12H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLSYMHGOWJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

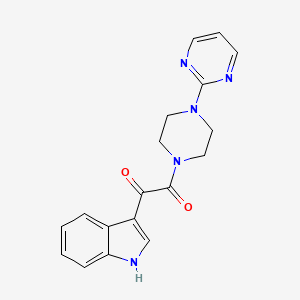
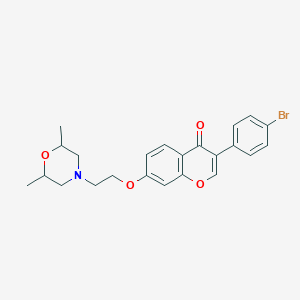
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)
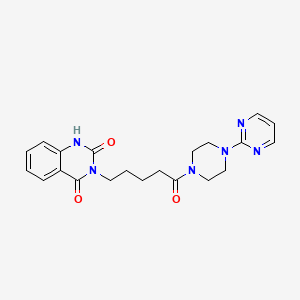
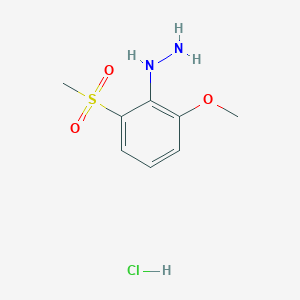
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)
![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)
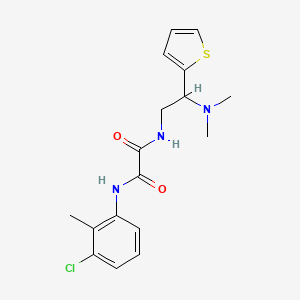
![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)
![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)
